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Compound of Interest

Compound Name: (R)-(-)-1-Methoxy-2-propanol

Cat. No.: B1301861

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the chiral
compound (R)-(-)-1-Methoxy-2-propanol. This includes Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental
protocols are provided to aid in the replication of these analyses for verification and further
research.

(R)-(-)-1-Methoxy-2-propanol, a valuable chiral building block in organic synthesis, possesses
the following chemical structure:

Chemical Structure:
(The asterisk denotes the chiral center)

Molecular Formula: C4aH1002 Molecular Weight: 90.12 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic
molecules by providing detailed information about the chemical environment of hydrogen (*H)
and carbon (33C) atoms.

'H NMR Spectroscopic Data
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The *H NMR spectrum provides information on the number of distinct proton environments and
their neighboring protons.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~1.1 Doublet 3H -CHs (on chiral center)
~3.2-3.4 Multiplet 2H -CH2-O-
~3.3 Singlet 3H -O-CHs
~3.8 Multiplet 1H -CH(OH)-
Variable Singlet (broad) 1H -OH

Note: Data is a composite representation from typical spectra of 1-methoxy-2-propanol. Exact
chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

3C NMR Spectroscopic Data

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (8) ppm Assighment

~18 -CHs (on chiral center)
~59 -O-CHs

~67 -CH(OH)-

~77 -CH2-O-

Note: Data is compiled from publicly available spectra for 1-methoxy-2-propanol.[2] Solvent
signals (e.g., CDCls at ~77 ppm) may overlap with the sample signals.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-resolution NMR spectra of a liquid
sample like (R)-(-)-1-Methoxy-2-propanol.
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e Sample Preparation:

o Place approximately 5-20 mg of the (R)-(-)-1-Methoxy-2-propanol sample into a clean,
dry vial.

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs).[3]
Ensure the solvent is compatible with the analyte and does not have signals that would
obscure important sample peaks.

o Gently swirl the vial to ensure the sample is fully dissolved and the solution is
homogeneous.

o Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate
matter, transfer the solution into a standard 5 mm NMR tube.[4]

o The final liquid height in the NMR tube should be approximately 4-5 cm.[5]
o Cap the NMR tube securely.
e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, which is crucial for high
resolution.

o For *H NMR, acquire the spectrum using a standard pulse program. A sufficient number of
scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

o For 3C NMR, a larger number of scans will be necessary due to the low natural
abundance of the 13C isotope. A standard proton-decoupled pulse sequence is typically
used to simplify the spectrum to single lines for each unique carbon.

» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

[e]

Calibrate the chemical shift scale. For CDCls, the residual solvent peak is set to 7.26 ppm

o

for *H and 77.16 ppm for $3C. If using an internal standard like Tetramethylsilane (TMS), its
signal is set to O ppm.

Integrate the peaks in the *H NMR spectrum to determine the relative ratios of protons.

[e]

o

Identify and label the peak positions in both *H and 3C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

IR Spectroscopic Data

The IR spectrum of (R)-(-)-1-Methoxy-2-propanol is characterized by the following key
absorption bands:

Wavenumber (cm—?) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)
~2970-2830 Strong C-H stretch (alkane)

~1110 Strong C-O stretch (ether and alcohol)

Note: Peak positions are approximate and can be influenced by the sampling method (e.qg.,
neat liquid, thin film).[3][5][6]

Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR
spectrum of a liquid sample.

e Sample Preparation:
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o No specific sample preparation is required for a neat liquid sample. Ensure the sample is
free from solid impurities.

e Instrument Setup and Data Acquisition:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[7] If necessary, clean it
with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue, then allow
it to dry completely.

o Acquire a background spectrum of the empty, clean ATR crystal. This spectrum will be
automatically subtracted from the sample spectrum to remove interference from
atmospheric CO2 and water vapor, as well as any intrinsic absorbance from the crystal
itself.

o Place a single drop of (R)-(-)-1-Methoxy-2-propanol onto the center of the ATR crystal,
ensuring it completely covers the crystal surface.[8]

o If using a pressure clamp, lower it to ensure good contact between the liquid and the
crystal.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a
spectrum with a high signal-to-noise ratio over a standard range (e.g., 4000-400 cm~1).

» Data Processing:
o The software will automatically perform the background subtraction.
o Identify and label the wavenumbers of the major absorption peaks.

o Correlate the observed peaks with known functional group absorption frequencies to
confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometric Data
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The mass spectrum of 1-methoxy-2-propanol, typically obtained using Electron lonization (El),
shows a molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge

. Relative Intensity Assignment
Ratio)
90 Low [M]* (Molecular lon)
75 Moderate [M - CHs]*
59 Moderate [CH3CH(OH)CHz]*
45 High (Base Peak) [CH20CHs]*

Note: The fragmentation pattern and relative intensities are characteristic of 1-methoxy-2-
propanol.[4][9][10] The molecular ion peak may be weak or absent in EI-MS.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and
identifying volatile compounds like (R)-(-)-1-Methoxy-2-propanol.

e Sample Preparation:

o Prepare a dilute solution of the sample (e.g., 100-1000 ppm) in a volatile organic solvent
such as methanol, ethanol, or dichloromethane. The choice of solvent is important to
ensure it does not co-elute with or obscure the analyte peak.

e Instrument Setup and Data Acquisition:
o Gas Chromatograph (GC) Conditions:

» Injector: Set to a temperature of ~250°C. A small volume of the sample solution (e.g., 1
pL) is injected in split or splitless mode.

= Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

» Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x
0.25 um) is suitable.
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= Oven Program: Start at a low temperature (e.g., 40°C) for a few minutes, then ramp the
temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 200°C) to
ensure separation of the analyte from any impurities and the solvent.

o Mass Spectrometer (MS) Conditions:

» Interface Temperature: The transfer line from the GC to the MS should be heated (e.qg.,
280°C) to prevent condensation.

» |on Source: Use Electron lonization (El) at a standard energy of 70 eV. The ion source
temperature is typically set to ~230°C.

» Analyzer: A quadrupole analyzer is commonly used. Set it to scan a mass range that
includes the molecular weight of the analyte and its expected fragments (e.g., m/z 35-
200).

» Data Processing:

o The total ion chromatogram (TIC) will show peaks corresponding to the different
components of the sample as they elute from the GC column.

o Identify the peak corresponding to (R)-(-)-1-Methoxy-2-propanol based on its retention
time.

o Extract the mass spectrum for that peak.

o Analyze the fragmentation pattern and compare it to a reference library (e.g., NIST) to
confirm the identity of the compound.[9] The molecular ion peak (if present) confirms the
molecular weight.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of a chemical compound.
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Caption: General workflow for the spectroscopic characterization of a chemical sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

